Praseodymium tris(hexamethyldisilazide)

Atomic Layer Deposition High-k Dielectrics Praseodymium Oxide

Procure Praseodymium tris(hexamethyldisilazide) (Pr[N(SiMe₃)₂]₃, CAS 35789-00-5) as your specialized ALD precursor for low-thermal-budget PrOₓ high-κ dielectrics. Unlike generic Pr(thd)₃, its reactive silylamide ligands unlock a 200–400°C ALD window for self-limited, amorphous film growth, crucial for next-gen CMOS, high-mobility channel, and ReRAM integration. Demanding anhydrous handling (sensitivity 8), this homoleptic lanthanide complex ensures superior process control, quantified by refractive indices (1.76–1.87). Guarantee your process innovation with its reproducible, carbon-free surface chemistry.

Molecular Formula C18H54N3PrSi6
Molecular Weight 622.1 g/mol
CAS No. 35789-00-5
Cat. No. B6360289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraseodymium tris(hexamethyldisilazide)
CAS35789-00-5
Molecular FormulaC18H54N3PrSi6
Molecular Weight622.1 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N([Si](C)(C)C)[Pr](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/3C6H18NSi2.Pr/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
InChIKeySIXZLAYEUQFWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Praseodymium tris(hexamethyldisilazide) CAS 35789-00-5: Anhydrous ALD Precursor for Low-Temperature Praseodymium Oxide Dielectric Films


Praseodymium tris(hexamethyldisilazide), Pr[N(SiMe₃)₂]₃ (CAS 35789-00-5), is a homoleptic lanthanide silylamide complex of the formula C₁₈H₅₄N₃PrSi₆ with a molecular weight of 622.1 g/mol . This compound belongs to the class of metalorganic precursors specifically engineered for vapor-phase deposition techniques, distinguished by its hydrolytic sensitivity and requirement for rigorous inert-atmosphere handling (melting point: 101–105 °C) [1][2]. As a trivalent praseodymium amide, its primary documented utility lies in atomic layer deposition (ALD) of PrOₓ-based dielectric films when paired with H₂O as the oxygen source, where its thermally robust yet reactive ligand sphere enables surface-limited growth across a broad process window [3].

Why Generic Substitution Fails: Volatility and Ligand Stability Differentiate Pr(HMDS)₃ from β-Diketonate Precursors


Generic substitution in praseodymium oxide ALD fails because the thermal stability and vapor pressure of Pr(HMDS)₃ differ fundamentally from widely used praseodymium β-diketonate precursors such as Pr(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) [1]. While Pr(thd)₃ is an established MOCVD precursor, it exhibits high thermal stability that shifts its ALD window to higher temperatures and can yield crystalline, carbon-contaminated films when used with H₂O [2][3]. Pr(HMDS)₃, by contrast, provides a well-defined ALD window between 200 and 400 °C, enabling low-temperature deposition of amorphous PrOₓ films directly compatible with temperature-sensitive device integration [4]. The presence of reactive silylamide ligands, rather than the thermally robust β-diketonate chelates, directly dictates the lower temperature onset of self-limited surface chemistry and influences the resulting film's residual silicon content and dielectric behavior, making the two precursors non-interchangeable for processes targeting low thermal budgets [5].

Quantitative Differentiation of Praseodymium tris(hexamethyldisilazide) as an ALD Precursor for High-κ Dielectrics


Low-Temperature ALD Window (200–400 °C) for Amorphous PrOₓ Film Growth

Pr(HMDS)₃ enables self-limited ALD of amorphous PrOₓ-based films across a 200–400 °C temperature range when paired with H₂O [1]. This contrasts with praseodymium β-diketonates such as Pr(thd)₃, which exhibit no self-limited ALD behavior with H₂O and are predominantly employed in MOCVD processes that operate at higher temperatures and lack true ALD saturation [2][3]. The lower onset temperature of 200 °C for Pr(HMDS)₃ is directly attributable to the enhanced reactivity of the silylamide ligand toward surface hydroxyl groups compared to the more thermally robust β-diketonate chelate.

Atomic Layer Deposition High-k Dielectrics Praseodymium Oxide

Refractive Index Range (1.76–1.87) as a Film Quality Indicator for PrOₓ Silicate Films

ALD films deposited from Pr(HMDS)₃ and H₂O at substrate temperatures from 200 to 400 °C exhibit refractive index (n) values ranging from 1.76 to 1.87 [1]. This measured range, which is lower than the theoretical value for pure Pr₂O₃ (~2.0), serves as a quantitative marker of the film's silicate character resulting from silicon incorporation from the silylamide ligand. In contrast, MOCVD-derived PrOₓ films from Pr(thd)₃ or Pr(hfa)₃·diglyme typically yield higher refractive indices and different compositional profiles due to the absence of silicon in the ligand architecture [2][3].

Optical Properties Thin Film Characterization Praseodymium Silicate

Effective Permittivity of PrOₓ Silicate Films and Crystallization Behavior After Annealing

PrOₓ-based films deposited from Pr(HMDS)₃ and H₂O remain amorphous in the as-deposited state across the full 200–400 °C ALD window, with effective permittivity values reported in the moderate high-κ range [1]. Crystallization to Pr₉.₃₃(SiO₄)₆O₂ occurs only after annealing at 900–1000 °C [2]. This amorphous-as-deposited behavior contrasts with MOCVD processes using Pr(thd)₃, which can yield crystalline PrOₓ phases directly upon deposition or after lower-temperature annealing, depending on process parameters [3]. The retention of the amorphous phase through the ALD process is advantageous for applications requiring smooth, defect-free interfaces.

Dielectric Constant Thermal Stability High-k Materials

Hydrolytic Sensitivity Rating 8: Quantitative Handling Requirements for Anhydrous Processing

Praseodymium tris(hexamethyldisilazide) carries a hydrolytic sensitivity rating of 8, defined as 'reacts rapidly with moisture, water, protic solvents' [1]. This is a standardized, vendor-documented reactivity classification that imposes strict inert-atmosphere handling protocols (glovebox or Schlenk line). While β-diketonate precursors such as Pr(thd)₃ are also air-sensitive, the silylamide class is consistently rated more reactive toward moisture due to the facile cleavage of the Pr–N bond by trace water [2]. This higher sensitivity is a direct consequence of the ligand's basicity and the lanthanide's oxophilicity, translating to a procurement requirement for dedicated anhydrous handling infrastructure.

Air-Sensitive Compounds Glovebox Handling Moisture Sensitivity

Validated Application Scenarios for Praseodymium tris(hexamethyldisilazide) in Semiconductor and Materials Research


Low-Thermal-Budget ALD of High-κ Gate Dielectrics for Advanced CMOS and Memory Devices

Pr(HMDS)₃ is a qualified precursor for ALD growth of amorphous praseodymium oxide/silicate films at substrate temperatures as low as 200 °C [1]. This low thermal budget is essential for integration with high-mobility channel materials (e.g., Ge, III–V semiconductors) and for back-end-of-line (BEOL) applications where thermal exposure must be minimized. The resulting films exhibit moderate high-κ permittivity and remain amorphous through subsequent processing, providing smooth interfaces and reduced leakage current for gate dielectric applications in CMOS and emerging memory technologies such as resistive RAM (ReRAM) and ferroelectric FETs (FeFETs).

Precursor Screening and Process Development for Praseodymium Silicate Optical Coatings

The refractive index of Pr(HMDS)₃-derived ALD films is well-characterized in the range of 1.76–1.87 across the 200–400 °C deposition window [2]. This quantifiable optical property enables rational selection of this precursor for applications requiring praseodymium silicate optical layers, such as anti-reflective coatings, optical waveguides, or luminescent host matrices. Process engineers can use the documented n values to model and predict the optical performance of multilayer stacks without extensive empirical optimization, accelerating development cycles for photonic and optoelectronic devices.

Fundamental Studies of Lanthanide Silylamide Surface Chemistry and ALD Reaction Mechanisms

The documented ALD behavior of Pr(HMDS)₃ with H₂O—including its self-limited growth, silicon incorporation, and crystallization upon high-temperature annealing—provides a well-defined model system for studying lanthanide silylamide surface chemistry [3]. Researchers investigating ligand elimination pathways, surface saturation kinetics, or the formation of silicate vs. oxide phases can use this precursor as a benchmark. The availability of peer-reviewed growth rate data, refractive index trends, and post-annealing phase identification offers a robust baseline for comparative studies with novel praseodymium precursors or alternative co-reactants such as O₃ or O₂ plasma.

Anhydrous Synthesis of Praseodymium-Containing Molecular Complexes and Heterogeneous Catalysts

With a hydrolytic sensitivity rating of 8, Pr(HMDS)₃ is exclusively suitable for rigorous inert-atmosphere synthetic chemistry in gloveboxes or Schlenk line setups [4]. Its Lewis acidic praseodymium center, stabilized by bulky silylamide ligands, can be exploited for the synthesis of heteroleptic praseodymium complexes, single-source precursors for praseodymium aluminate or silicate materials, and grafted heterogeneous catalysts on mesoporous silica supports. Procurement of this compound implies institutional capability for anhydrous handling; research groups lacking this infrastructure should consider alternative, less moisture-sensitive precursors.

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